Ethyl 5-bromo-2-oxopentanoate
Overview
Description
Ethyl 5-bromo-2-oxopentanoate is a chemical compound relevant in various synthetic and analytical chemistry applications. Its structural and chemical properties make it an important subject for research in organic chemistry.
Synthesis Analysis
Ethyl 5-bromo-2-oxopentanoate and related compounds can be synthesized through various methods. For example, ethyl 4-bromo-2-(diphenylmethylene)-3-oxo-5,5-diphenyl-4-pentenoate, a related compound, is formed by reacting specific diones with bromine in the presence of ethanol (Strelow, Voss, & Adiwidjaja, 1992). Another approach involves the reaction of ethyl acrylate with arenediazonium bromides in the presence of CuBr (Obushak, Matiychuk, Tsyalkovsky, & Voloshchuk, 2004).
Molecular Structure Analysis
The molecular structure of compounds similar to Ethyl 5-bromo-2-oxopentanoate has been characterized using methods like X-ray structure analysis. For instance, ethyl 4-bromo-2-(diphenylmethylene)-3-oxo-5,5-diphenyl-4-pentenoate was analyzed to determine its orthorhombic space group and other molecular dimensions (Strelow et al., 1992).
Chemical Reactions and Properties
Ethyl 5-bromo-2-oxopentanoate undergoes various chemical reactions, forming different compounds. For example, ethyl 3-aryl-2-bromopropanoates react with selenourea to form iminoselenazolidin-4-ones (Obushak et al., 2004). The reaction pathways of these compounds can be highly stereoselective, as shown in studies involving allenoates and electrophiles (Shen & Huang, 2007).
Scientific Research Applications
Ethyl 4-bromo-2-(diphenylmethylene)-3-oxo-5,5-diphenyl-4-pentenoate, a related compound, offers potential applications in organic synthesis and catalysis (Strelow, Voss, & Adiwidjaja, 1992).
The highly enantioselective hydrogenation of ethyl 5,5-dimethoxy-3-oxopentanoate enables the synthesis of rosuvastatin, a statin precursor (Korostylev et al., 2008).
The Reformatsky reaction with ethyl α-bromoalkanoates, including derivatives of ethyl 5-bromo-2-oxopentanoate, efficiently produces 1-ethyl hydrogen 3-oxoadipates and 4-oxoalkanoic acids (Schick & Ludwig, 1992).
Ethyl 3-nitro-2-alkenoate reacts with bromine azide to produce ethyl (E)-2-azido-3-nitro-2-alkenoate, further transformable into valuable organic compounds (Shin, Yonezawa, Suzuki, & Yoshimura, 1978).
Derivatives like ethyl 5-bromothiophene-2-carboxylate are useful for palladium-catalyzed direct arylation in the synthesis of biheteroaryls (Fu, Zhao, Bruneau, & Doucet, 2012).
Reactions of 2-bromopropanoyl chloride with lithium ethyl acetate produce ethyl 4-bromo-3-oxopentanoate (Valiullina et al., 2019).
Cleavage of β-ketoesters with sodium tert-butoxide reactivates pseudoterminated propagation centers in anionic polymerization of methacrylates (Lochmann & Trekoval, 1981).
Zinc enolates from ethyl 4-bromo-2,2,4-trimethyl-3-oxopentanoate react with aldehydes to form valuable organic compounds (Shchepin, Sazhneva, & Litvinov, 2003).
The synthesis of 5-substituted 5-hydroxy-2-pyrrolidones, metabolites of the antipsychotic benzamide remoxipride, involves intermediates derived from ethyl 5-bromo-2-oxopentanoate (Gawell, Hagberg, Högberg, & Widman, 1989).
Synthesis of imidazo[1,2-a]pyrazine derivatives, with anti-inflammatory activity, also involves related chemistry (Abignente, de Caprariis, Rimoli, Capasso, & Autore, 1992).
properties
IUPAC Name |
ethyl 5-bromo-2-oxopentanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11BrO3/c1-2-11-7(10)6(9)4-3-5-8/h2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQWSVSBJKIJDTK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)CCCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90534001 | |
Record name | Ethyl 5-bromo-2-oxopentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90534001 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-bromo-2-oxopentanoate | |
CAS RN |
57224-29-0 | |
Record name | Ethyl 5-bromo-2-oxopentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90534001 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.